Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the formula C9H10ClNO3 . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .
Synthesis Analysis
The synthesis of Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves several steps. In one method, phosphorus oxychloride and triethylamine are combined with the compound at 120°C for 5 hours. The reaction mixture is then diluted with acetonitrile and saturated aqueous sodium bicarbonate solution, and stirred vigorously overnight .Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and a carbonyl group at the 3-position. The molecule also contains a chlorine atom at the 4-position and a methyl group at the 1-position .Physical And Chemical Properties Analysis
Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a solid at room temperature. It has a molecular weight of 215.63 . The compound is sealed in dry conditions and stored at room temperature .Scientific Research Applications
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Bioactive Ligands and Chemosensors
- Pyridine derivatives, particularly Schiff bases of pyridine, can act as flexible and multidentate bioactive ligands .
- They exhibit a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc .
- They are also used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
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Chemistry with Schiff Bases of Pyridine Derivatives
- Pyridine derivatives, particularly Schiff bases of pyridine, can act as flexible and multidentate bioactive ligands .
- They exhibit a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc .
- They are also used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
-
- Pyridine derivatives are employed to treat multiple medical illnesses, including prostate cancer, AIDS, tuberculosis, angina, ulcer, arthritis, urinary tract analgesic, Alzheimer’s disease, and cardiovascular diseases .
- This chapter emphasized the currently available synthetic pyridine derivatives, including nimodipine, ciclopirox, efonidipine, nifedipine, milrinone, and amrinone, effects on cardiac ionic channels and their mechanisms of action for the cure .
- Pyridine derivatives regulate several voltage-gated ion channel behaviors, including sodium (Nav), calcium (Cav), and potassium (Kv) channels, and are set as a therapeutic approach .
Safety And Hazards
Future Directions
The future directions for research on Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate could involve further exploration of its potential antitumor and bactericidal properties. Additionally, more studies could be conducted to understand its mechanism of action and to develop it into a therapeutic agent .
properties
IUPAC Name |
ethyl 4-chloro-1-methyl-6-oxopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(13)6-5-11(2)8(12)4-7(6)10/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSWOEOJYNQPRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469491 | |
Record name | Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
CAS RN |
821791-58-6 | |
Record name | Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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